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Uridine5'-beta-D-diphosphoglucosedisodiumsalt -

Uridine5'-beta-D-diphosphoglucosedisodiumsalt

Catalog Number: EVT-8191519
CAS Number:
Molecular Formula: C15H22N2Na2O17P2
Molecular Weight: 610.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Uridine 5'-beta-D-diphosphoglucose disodium salt is primarily derived from the metabolism of carbohydrates and nucleotides. It is classified as a nucleotide sugar and is involved in the synthesis of glycoconjugates, which are essential for cell signaling and structural integrity. This compound can be found naturally in biological systems, particularly in the liver and other tissues involved in carbohydrate metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of uridine 5'-beta-D-diphosphoglucose disodium salt can be achieved through several methods:

  1. Enzymatic Synthesis: This method involves the use of specific enzymes such as UDP-glucose pyrophosphorylase, which catalyzes the conversion of glucose-1-phosphate and uridine triphosphate into uridine 5'-diphosphoglucose.
  2. Chemical Synthesis: Chemical methods may involve the phosphorylation of uridine using phosphoric acid derivatives followed by coupling with glucose derivatives. This method often requires multiple steps and purification processes to obtain the final product.
  3. Biotechnological Approaches: Genetic engineering techniques can be employed to enhance the production of uridine 5'-beta-D-diphosphoglucose in microbial systems, allowing for large-scale production.
Molecular Structure Analysis

Structure and Data

The molecular formula for uridine 5'-beta-D-diphosphoglucose disodium salt is C₁₂H₁₅N₂O₁₃P₂Na₂, with a molecular weight of approximately 365.2 g/mol. The structure consists of:

  • A uridine base (uracil linked to ribose)
  • Two phosphate groups linked to the ribose at the 5' position
  • A glucose moiety attached via a beta-glycosidic bond.

The stereochemistry at various positions contributes to its biological activity, particularly in enzymatic recognition during glycosylation.

Chemical Reactions Analysis

Reactions and Technical Details

Uridine 5'-beta-D-diphosphoglucose disodium salt participates in numerous biochemical reactions:

  1. Glycosylation Reactions: It serves as a donor substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules like proteins or lipids.
  2. Phosphorylation Reactions: The phosphate groups can be involved in energy transfer reactions, acting as high-energy intermediates.
  3. Hydrolysis Reactions: Under certain conditions, it can undergo hydrolysis to release glucose-1-phosphate and uridine monophosphate.
Mechanism of Action

Process and Data

The mechanism of action for uridine 5'-beta-D-diphosphoglucose primarily revolves around its role as a glycosyl donor:

  • Binding: The compound binds to specific glycosyltransferase enzymes, which recognize the nucleotide sugar.
  • Transfer: The enzyme catalyzes the transfer of the glucose moiety from uridine 5'-beta-D-diphosphoglucose to an acceptor molecule, forming a glycosidic bond.
  • Release: After the transfer, the enzyme releases the product and regenerates its active site for further reactions.

This process is critical for synthesizing polysaccharides and glycoconjugates that are vital for cellular functions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Uridine 5'-beta-D-diphosphoglucose disodium salt exhibits several important properties:

  • Solubility: It is soluble in water due to its ionic nature from the sodium salts.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for nucleotide sugars.
  • pH Sensitivity: The compound's stability can be affected by pH levels; optimal conditions are usually around neutral pH.
Applications

Scientific Uses

Uridine 5'-beta-D-diphosphoglucose disodium salt has several significant applications in scientific research and biotechnology:

  1. Biochemical Research: It is widely used as a substrate in studies involving glycosylation processes, helping researchers understand carbohydrate metabolism and enzyme kinetics.
  2. Pharmaceutical Development: Its role in drug design includes studying how glycosylation affects drug efficacy and stability.
  3. Diagnostics: The compound can be utilized in diagnostic assays that require specific glycosylation patterns for disease markers.
  4. Synthetic Biology: In synthetic biology, it is used to engineer organisms capable of producing complex carbohydrates for therapeutic uses.
Introduction to Uridine 5′-β-D-Diphosphoglucose Disodium Salt in Receptor-Mediated Signaling

Historical Context of Uridine 5′-Diphosphoglucose as a Purinergic Signaling Molecule

Uridine 5′-diphosphoglucose disodium salt (UDP-glucose) was historically regarded solely as a metabolic intermediate in glycogen and glycosphingolipid biosynthesis. Its identity as a signaling molecule emerged in the early 2000s with the deorphanization of the G protein-coupled receptor P2Y14 (originally termed GPR105). This receptor, expressed on immune cells (e.g., dendritic cells, neutrophils) and glial cells, was found to be selectively activated by UDP-glucose and related nucleotide sugars rather than traditional purines like adenosine triphosphate [1] [9]. This discovery redefined UDP-glucose as an endogenous danger signal released during cellular stress.

Cardiomyocytes secrete UDP-glucose during ischemia-reperfusion injury, where it acts as a potent proinflammatory agonist for P2Y14. This interaction triggers neutrophil polarization, chemotaxis, and cytokine production (e.g., IL-1β, TNF-α), amplifying tissue inflammation [3]. Beyond P2Y14, UDP-glucose activates G protein-coupled receptor 17 (GPR17), inducing oligodendrocyte differentiation—a critical process in neural repair [1].

Table 1: Key Historical Milestones in UDP-Glucose Signaling Research

YearDiscoverySignificance
2001P2Y14 receptor identified as UDP-glucose targetEstablished nucleotide sugars as purinergic receptor ligands
2005UDP-glucose shown to stimulate interferon-γ in immune cellsLinked nucleotide sugars to adaptive immunity regulation
2014Cardiomyocyte-derived UDP-glucose characterized during cardiac ischemiaRevealed role in sterile inflammation and tissue injury signaling
2017UDP-glucose inhibition of trehalose synthase in bacteria describedDemonstrated conserved feedback regulation across kingdoms

The structural basis of UDP-glucose recognition involves its uridine moiety and diphosphate bridge, which engage the receptor’s transmembrane binding pocket. This specificity distinguishes it from structurally similar molecules like uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), which exhibits weaker P2Y14 activation [7] [9]. Research methodologies evolved from early ligand screening assays to advanced techniques like Förster resonance energy transfer (FRET), confirming real-time G protein activation upon UDP-glucose binding [3].

Evolutionary Significance of Nucleotide Sugar Agonists in Immune Regulation

UDP-glucose exemplifies an evolutionarily conserved signaling paradigm where nucleotide sugars serve dual roles as metabolic intermediates and immune modulators. In mammals, UDP-glucose enhances interferon-γ production by peripheral blood mononuclear cells and amplifies mucosal immunoglobulin A responses in the gut—a critical defense mechanism in newborns. Dietary uridine 5′-monophosphate (a UDP-glucose precursor) elevates ileal IgA concentrations in neonatal calves, demonstrating its role in priming adaptive immunity [2] [4].

Plants leverage UDP-glucose for pathogen defense through lectin receptor kinases that detect extracellular nucleotide sugars, triggering ROS bursts and callose deposition. Similarly, in Corynebacterium glutamicum, UDP-glucose regulates trehalose synthesis via feedback inhibition of trehalose-6-phosphate synthase—a mechanism analogous to UDP-glucose’s inhibition of glycogen synthase in mammals. This conservation underscores nucleotide sugars as ancient regulators of stress adaptation [1] [6].

Table 2: Evolutionary Conservation of UDP-Glucose Functions

OrganismRole of UDP-GlucoseFunctional Outcome
MammalsP2Y14/P2Y receptor agonistNeutrophil activation, cytokine release
Plants (Arabidopsis)DORN1 lectin receptor ligandPathogen defense, programmed cell death
Insects (Bombyx mori)Trehalose synthase inhibitorMetabolic adaptation to temperature stress
Bacteria (C. glutamicum)Competitive inhibitor of OtsA enzymeFeedback regulation of osmoprotectant synthesis

The P2Y14 receptor itself shows evolutionary divergence. While mammals utilize it for immune surveillance, basal vertebrates like lampreys express homologs linked to phagocytosis—suggesting its primordial role in innate immunity [1] [7]. This receptor’s tolerance for diverse nucleotide sugars (e.g., UDP-galactose, UDP-glucuronic acid) indicates selective pressure to recognize carbohydrate metabolites as damage-associated molecular patterns (DAMPs) [3] [9].

Key mechanisms of UDP-glucose in immune regulation:

  • Neutrophil Polarization: UDP-glucose binding to P2Y14 reorganizes cytoskeletal proteins, directing migration toward inflammatory sites [3].
  • Mucosal Immunity: Intestinal epithelial cells respond to luminal UDP-glucose by secreting defensins and enhancing IgA transcytosis [2].
  • Cross-Kingdom Signaling: Microbial pathogens exploit host UDP-glucose pools for capsule synthesis, evading immune detection—a co-evolutionary arms race [6] [7].

The dual metabolic and signaling functions of UDP-glucose represent an evolutionary solution to energy-status monitoring: fluctuations in UDP-glucose pools directly inform cells about nutrient availability, enabling coupled metabolic and immune responses. This paradigm is observed from Saccharomyces cerevisiae (where UDP-glucose modulates glycogen stores) to humans (where it coordinates inflammation) [1] [6].

Properties

Product Name

Uridine5'-beta-D-diphosphoglucosedisodiumsalt

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

Molecular Formula

C15H22N2Na2O17P2

Molecular Weight

610.27 g/mol

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14+;;/m1../s1

InChI Key

PKJQEQVCYGYYMM-BYFFMYLLSA-L

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+]

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